

# An In-depth Technical Guide to 5-Aminobenzoxazolone: Properties, Protocols, and Biological Significance

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## Compound of Interest

Compound Name: 5-Aminobenzo[d]oxazol-2(3H)-one

Cat. No.: B085611

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## Abstract

5-Aminobenzoxazolone, a heterocyclic organic compound, is a molecule of growing interest in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its analysis, and an exploration of its biological activities and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study and application of this compound.

## Core Physical and Chemical Properties

5-Aminobenzoxazolone (CAS RN: 63837-12-7), with the molecular formula  $C_7H_6N_2O$ , possesses a unique benzoxazole scaffold with an amino group substitution. This structure imparts a specific set of physicochemical characteristics that are crucial for its handling, formulation, and biological interactions.

## Tabulated Physical and Chemical Data

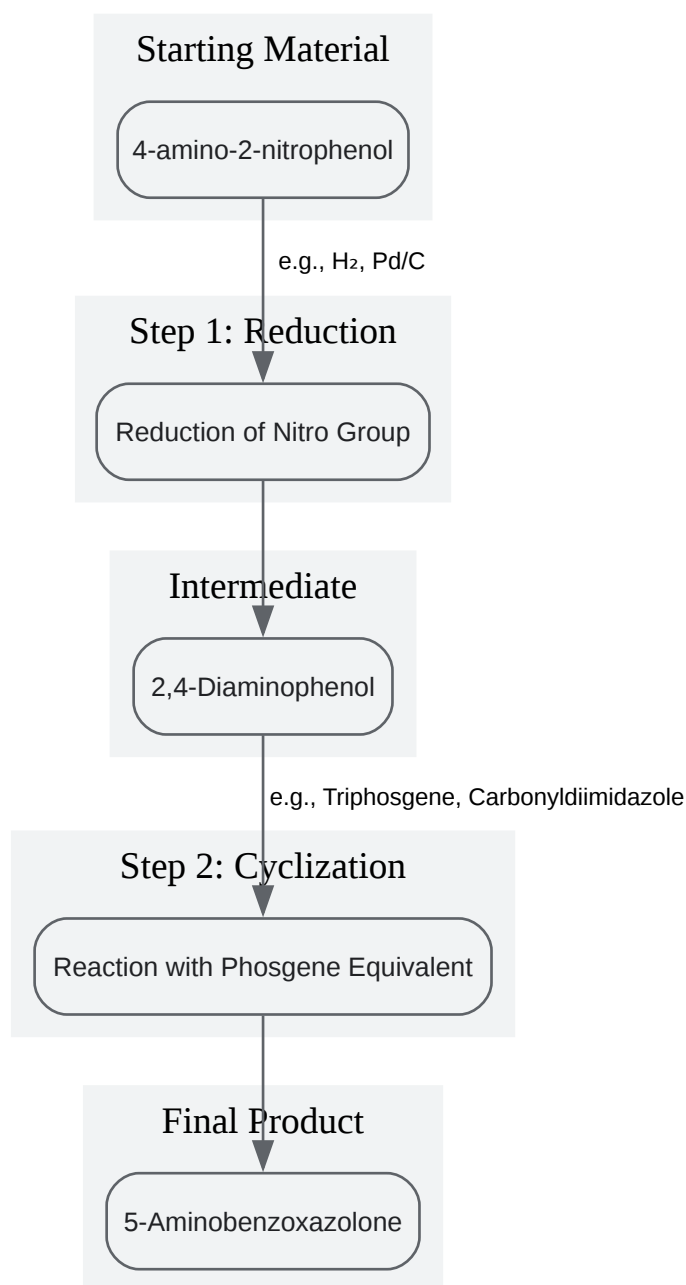
| Property                  | Value   | Source |
|---------------------------|---|--------|
| CAS Number                | 63837-12-7  | N/A    |
| Molecular Formula         | C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O                | N/A    |
| Molecular Weight          | 134.14 g/mol  | N/A    |
| Melting Point             | 64-66 °C  | N/A    |
| Boiling Point (Predicted) | 282.3 ± 13.0 °C   | N/A    |
| Density (Predicted)       | 1.317 ± 0.06 g/cm <sup>3</sup>                                | N/A    |
| pKa (Predicted)           | 6.97 ± 0.10   | N/A    |
| Appearance                | White to light yellow crystalline solid; Brown to black solid | N/A    |
| Solubility                | Soluble in polar solvents such as water and alcohols          | N/A    |

## Experimental Protocols

Precise experimental procedures are paramount for the accurate characterization and application of 5-Aminobenzoxazolone. This section outlines generalized methodologies for its synthesis and analysis, based on established techniques for related compounds.

## Synthesis of 5-Aminobenzoxazolone

A plausible synthetic route to 5-Aminobenzoxazolone involves the cyclization of a substituted aminophenol. One potential precursor is 4-amino-2-nitrophenol. The general workflow for such a synthesis is outlined below.



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Caption: Synthetic workflow for 5-Aminobenzoxazolone.

Methodology:

- **Reduction of the Nitro Group:** 4-amino-2-nitrophenol is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas

through the solution or by using a hydrogen-transfer reagent like ammonium formate, until the reduction of the nitro group to an amino group is complete, yielding 2,4-diaminophenol. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Cyclization:** The resulting 2,4-diaminophenol is then reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane or tetrahydrofuran. This step facilitates the formation of the oxazolone ring.
- **Purification:** The crude product is purified by recrystallization or column chromatography to yield pure 5-Aminobenzoxazolone.

## Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of 5-Aminobenzoxazolone.

Caption: HPLC analysis workflow for 5-Aminobenzoxazolone.

Typical HPLC Parameters:

- **Column:** C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- **Mobile Phase:** A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
- **Injection Volume:** 10-20  $\mu$ L.
- **Column Temperature:** Ambient or controlled (e.g., 25-30  $^{\circ}$ C).

## Spectral Data

The spectral characteristics of 5-Aminobenzoxazolone are fundamental for its identification and structural elucidation.

## <sup>1</sup>H-NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (<sup>1</sup>H-NMR) spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing oxazolone ring. Aromatic protons would likely appear in the range of 6.5-7.5 ppm. The amine protons will present as a broader signal, the chemical shift of which can be solvent-dependent.

## FT-IR Spectroscopy

The Fourier-transform infrared (FT-IR) spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm <sup>-1</sup> ) | Vibration   | Functional Group |
|--------------------------------|-------------|------------------|
| 3400-3250                      | N-H stretch | Primary amine    |
| ~3100-3000                     | C-H stretch | Aromatic         |
| ~1750                          | C=O stretch | Oxazolone        |
| ~1620                          | C=N stretch | Oxazolone        |
| 1600-1450                      | C=C stretch | Aromatic ring    |
| ~1200                          | C-O stretch | Oxazolone        |

## UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum, typically recorded in a polar solvent like ethanol, would show absorption maxima corresponding to the  $\pi$ - $\pi^*$  electronic transitions within the benzoxazole ring system.

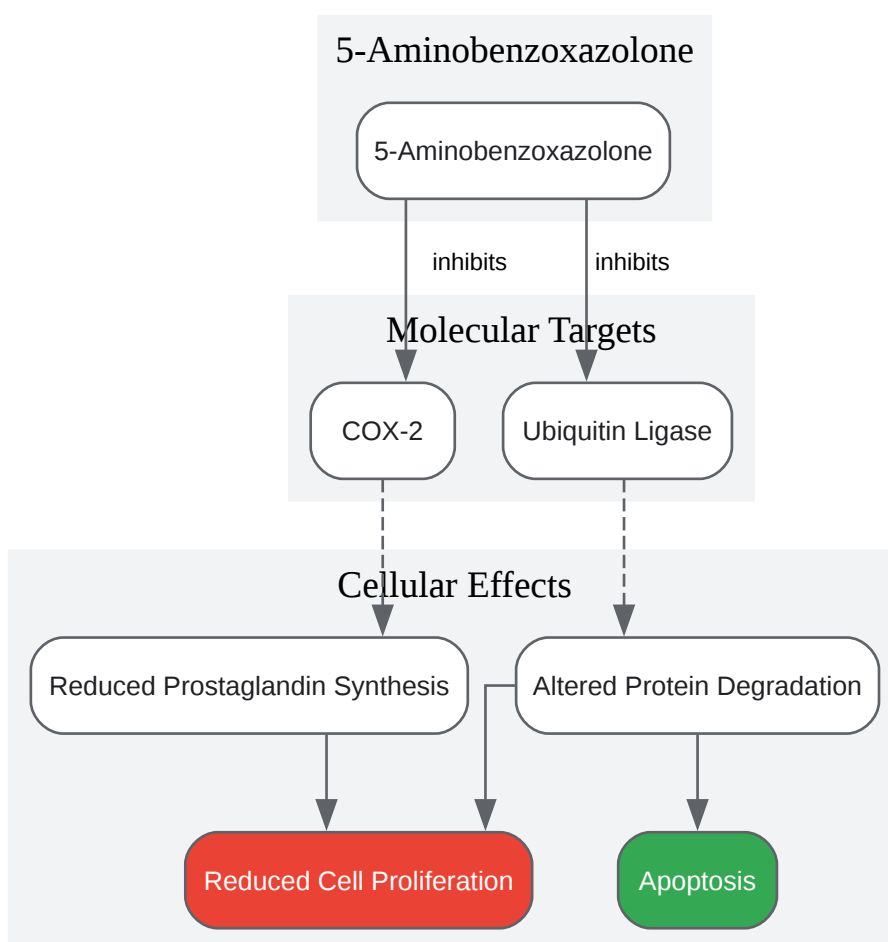
## Biological Activity and Signaling Pathways

Emerging research suggests that 5-Aminobenzoxazolone exhibits promising biological activities, particularly in the realms of anticancer and antimicrobial applications.

## Anticancer Activity

5-Aminobenzoxazolone has been reported to possess anticancer properties. The proposed mechanisms of action include the inhibition of cyclooxygenase-2 (COX-2) and ubiquitin ligases.

- **COX-2 Inhibition:** COX-2 is an enzyme often overexpressed in various cancers and plays a role in inflammation and cell proliferation.[1][2][3] Inhibition of COX-2 can lead to reduced tumor growth and angiogenesis.[2]
- **Ubiquitin Ligase Inhibition:** The ubiquitin-proteasome system is crucial for protein degradation and the regulation of many cellular processes, including cell cycle progression and apoptosis.[4][5] Inhibition of specific ubiquitin ligases can lead to the accumulation of tumor suppressor proteins and induce cancer cell death.[4]



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Caption: Putative anticancer signaling pathways of 5-Aminobenzoxazolone.

## Antimicrobial Activity

The benzoxazole scaffold is a known pharmacophore in various antimicrobial agents. While specific studies on 5-Aminobenzoxazolone are limited, its structural features suggest potential activity against a range of microbial pathogens. Further investigation into its antimicrobial spectrum and mechanism of action is warranted.

## Safety and Handling

Standard laboratory safety precautions should be observed when handling 5-Aminobenzoxazolone. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

## Conclusion

5-Aminobenzoxazolone is a versatile heterocyclic compound with significant potential for further research and development in medicinal chemistry. This guide has summarized its key physical and chemical properties, provided frameworks for its synthesis and analysis, and highlighted its emerging biological activities. As research progresses, a more detailed understanding of its mechanisms of action and therapeutic applications is anticipated, paving the way for the development of novel therapeutic agents based on this promising scaffold.

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